N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
This compound features a 5,6,7,8-tetrahydronaphthalene (tetralin) core linked via a carboxamide group to a substituted phenyl ring. The phenyl substituent includes a 1,3-benzothiazol-2-yl moiety at the 4-position and a hydroxyl group at the 3-position. The tetralin system provides lipophilicity, which could influence membrane permeability and target binding in pharmacological contexts .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c27-21-14-18(11-12-19(21)24-26-20-7-3-4-8-22(20)29-24)25-23(28)17-10-9-15-5-1-2-6-16(15)13-17/h3-4,7-14,27H,1-2,5-6H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHUPBZVDCDDHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound notable for its unique structure, which integrates a benzothiazole moiety with a tetrahydronaphthalene backbone. This compound shows promise in various biological applications due to its diverse biological activities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, benzothiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines. A notable study synthesized multiple benzothiazole derivatives and found that one compound significantly reduced the proliferation of A431, A549, and H1299 cancer cells while also decreasing inflammatory cytokines such as IL-6 and TNF-α .
The mechanism of action for this compound likely involves interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to modulate various biological processes by interacting with enzymes and receptors. The presence of hydroxyl groups enhances hydrogen bonding capabilities, potentially increasing biological activity through improved binding affinities.
Inhibition of Enzymes
The benzothiazole moiety is associated with the inhibition of specific enzymes involved in disease processes. For example, some derivatives have shown effectiveness as inhibitors of carbonic anhydrase. This suggests that this compound may also possess similar enzyme-inhibiting properties.
Case Studies
- Benzothiazole Derivatives in Cancer Therapy : A series of studies have demonstrated that benzothiazole derivatives can effectively inhibit cancer cell growth and induce apoptosis. For instance, one study highlighted a derivative that inhibited both AKT and ERK signaling pathways in cancer cells, suggesting a dual mechanism for anticancer activity .
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. Research has indicated that certain benzothiazole derivatives can reduce the production of inflammatory mediators and cytokines in vitro, supporting their potential use in treating inflammatory diseases .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Compound (Comp-5): N-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-Tetrahydro-1-Naphthalene-2-Carboxamide
- Structural Differences :
- The tetralin-carboxamide backbone is retained, but the phenyl substituent is replaced with a bicyclic 1-azabicyclo[2.2.2]oct-3-yl group.
- Lacks the benzothiazole and hydroxyl groups.
- Functional Implications :
- The bicyclic amine may enhance binding to nicotinic acetylcholine receptors (nAChRs) due to its structural similarity to epibatidine.
- Reduced hydrogen bonding capacity compared to the hydroxylated analog.
- Source : Reported in American Journal of Analytical Chemistry (2011) .
Compound (BT8): 6-Chloro-N-[4-(3-Chlorophenyl)-3-(2,4-Dichlorophenyl)-2,3-Dihydro-1,3-Thiazol-2-yl]-1,3-Benzothiazol-2-Amine
- Structural Differences :
- Contains a dihydrothiazole ring instead of the tetralin-carboxamide system.
- Features multiple chlorine substituents on aromatic rings.
- Functional Implications :
Compound (PubChem Entry): N-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-Thiazol-2-yl]-5,6-Dihydro-1,4-Dioxine-2-Carboxamide
- Structural Differences: Replaces the benzothiazolyl-hydroxyphenyl group with a thiazolyl-dioxine system.
- Functional Implications :
Comparative Data Table
Key Research Findings
- Hydroxyl Group Impact : The 3-hydroxyphenyl group in the target compound likely enhances solubility and target binding via hydrogen bonding, contrasting with chlorinated analogs like BT8, which prioritize lipophilicity .
- Benzothiazole vs.
- Synthetic Challenges : The nucleophilic substitution and carbamate formation steps described in are common in synthesizing carboxamide derivatives but may require optimization for hydroxylated systems .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Precursor | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Benzothiazole-2-amine | DMF | EDC/HOBt | 60 | |
| Tetrahydronaphthalene acid chloride | THF | None | 45 |
Advanced: How can structural contradictions in NMR and IR data be resolved during characterization?
Answer:
Discrepancies between predicted and observed spectral data often arise from tautomerism or hydrogen bonding. For example:
- Hydroxyl group shifts : The 3-hydroxyphenyl moiety may show broad IR peaks (~3200–3500 cm⁻¹) due to intermolecular H-bonding, while NMR phenolic protons appear downfield (δ 9–12 ppm) .
- Benzothiazole ring effects : Electron-withdrawing groups on the benzothiazole ring alter chemical shifts in ¹H NMR (e.g., C2-H resonates at δ 7.3–7.8 ppm) .
Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography. For example, FABMS (m/z 536) confirmed molecular ion peaks in related benzothiazole carboxamides .
Basic: What analytical techniques are critical for purity assessment?
Answer:
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for >95% purity thresholds .
- TLC : Monitor reactions using silica plates (Rf ~0.5–0.7 in ethyl acetate/hexane) .
- Elemental analysis : Carbon and nitrogen content should align with theoretical values (e.g., C: 49.22%, N: 7.83% for C₂₂H₁₃BrClF₂N₃S₂) .
Advanced: How do substituent variations on the benzothiazole ring affect bioactivity?
Answer:
Substituents modulate electronic and steric properties, influencing target binding. Examples:
- Electron-withdrawing groups (Cl, CF₃) : Enhance antimicrobial activity by increasing electrophilicity .
- Hydrophobic substituents (methyl, phenyl) : Improve blood-brain barrier penetration in CNS-targeted analogs .
Case study : Chlorine at the 2-position of benzothiazole increased antitumor activity (IC₅₀: 1.2 μM vs. 5.6 μM for unsubstituted analogs) .
Basic: What solvent systems are suitable for solubility studies?
Answer:
- Polar aprotic solvents : DMSO or DMF for stock solutions (10–50 mM) .
- Aqueous buffers : Use 0.5% Tween-80 in PBS for in vitro assays .
- Avoid : Chloroform and dichloromethane due to poor solubility (<1 mg/mL) .
Advanced: How can computational modeling predict binding modes with biological targets?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, cytochrome P450). The tetrahydronaphthalene moiety often occupies hydrophobic pockets .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) .
- QSAR : Correlate substituent logP values with IC₅₀ data to optimize pharmacokinetics .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced: How to address discrepancies in biological assay results across studies?
Answer:
Contradictions often stem from:
- Assay conditions : Varying pH (7.4 vs. 6.5) or serum content (5% FBS vs. serum-free) .
- Cell line variability : Use ATCC-validated lines (e.g., HeLa vs. HEK293) and report passage numbers .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p<0.01) and triplicate replicates .
Basic: What separation technologies are effective for isolating intermediates?
Answer:
- SPE : Oasis HLB cartridges for polar intermediates (recovery >90%) .
- Membrane filtration : 0.2-μm nylon filters for sterilizing aqueous solutions .
- Centrifugal partition chromatography : Resolve isomers using hexane/ethyl acetate/methanol/water gradients .
Advanced: How to design SAR studies for derivatives of this compound?
Answer:
- Core modifications : Replace tetrahydronaphthalene with indane or decalin to assess ring size effects .
- Substituent libraries : Synthesize 10–20 analogs with halogens, alkyl chains, or heterocycles at the 4-phenyl position .
- Biological endpoints : Measure IC₅₀ (enzymatic assays), logD (chromatography), and plasma protein binding (equilibrium dialysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
